molecular formula C21H16FN3O2 B1192772 GAT592

GAT592

Cat. No. B1192772
M. Wt: 361.3764
InChI Key: HRZDHPOVJRTXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GAT592 is a novel CB1R allosteric agonist-positive allosteric modulator (ago-PAM), exhibiting moderate ago-PAM potency and improved aqueous solubility with therapeutic reduction of intraocular pressure in murine glaucoma models.

Scientific Research Applications

1. Next-Generation DNA Sequencing Analysis

The Genome Analysis Toolkit (GATK) is pivotal in next-generation DNA sequencing (NGS) projects like the 1000 Genomes Project. It provides a framework for efficient and robust analysis tools for DNA sequencers, optimizing for correctness, stability, and efficiency. The GATK enables developers and analysts to write efficient NGS tools, contributing significantly to large-scale sequencing projects (McKenna et al., 2010).

2. Optimization in Engineering Applications

GAT592's principles have been applied in engineering, such as optimizing carbon nanotube-based electrical discharge machining parameters using genetic algorithms. This demonstrates its utility in enhancing precision and efficiency in complex engineering processes (Prabhu & Vinayagam, 2016).

3. Planar Monopole Antenna Design

GAT592's genetic algorithm approach is used for optimizing the design and analysis of planar monopole antennas. This application showcases the ability of GAT592 to handle complex optimization problems in the field of electromagnetics and antenna design (Kerkhoff, Rogers, & Ling, 2004).

4. Impacts on Racial Identity and Genetic Ancestry Testing

Research has also focused on how genetic ancestry testing (GAT), enabled by technologies like GAT592, influences individuals’ perceptions of self and racial identity. This is particularly relevant in the context of post-genomic science and consumer experiences with these technologies (Shim, Alam, & Aouizerat, 2018).

properties

Product Name

GAT592

Molecular Formula

C21H16FN3O2

Molecular Weight

361.3764

IUPAC Name

3-(1-(3-Fluoropyridin-2-yl)-2-nitroethyl)-2-phenyl-1H-indole

InChI

InChI=1S/C21H16FN3O2/c22-17-10-6-12-23-21(17)16(13-25(26)27)19-15-9-4-5-11-18(15)24-20(19)14-7-2-1-3-8-14/h1-12,16,24H,13H2

InChI Key

HRZDHPOVJRTXDG-UHFFFAOYSA-N

SMILES

O=[N+](CC(C1=C(C2=CC=CC=C2)NC3=C1C=CC=C3)C4=NC=CC=C4F)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GAT592;  GAT-592;  GAT 592

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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